

# AZ13705339: A Technical Overview of a Potent PAK1/2 Inhibitor

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## Compound of Interest

Compound Name: AZ13705339

Cat. No.: B15602458

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This document provides a comprehensive technical guide to the molecular and pharmacological characteristics of **AZ13705339**, a highly potent and selective inhibitor of p21-activated kinases 1 and 2 (PAK1 and PAK2). The information presented herein is intended to support further research and development efforts targeting PAK-driven pathologies.

## Core Molecular Data

**AZ13705339** is a complex small molecule with the chemical formula C<sub>33</sub>H<sub>36</sub>FN<sub>7</sub>O<sub>3</sub>S.<sup>[1][2]</sup> Its molecular properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>33</sub> H <sub>36</sub> FN <sub>7</sub> O <sub>3</sub> S	[1][2]
Molecular Weight	629.76 g/mol	[1]
Exact Mass	629.2584	[1]
CAS Number	2016806-57-6	[1]
Purity	≥98%	

## Elemental Analysis

A detailed elemental analysis of **AZ13705339** is provided in the following table, outlining the percentage composition of each element.

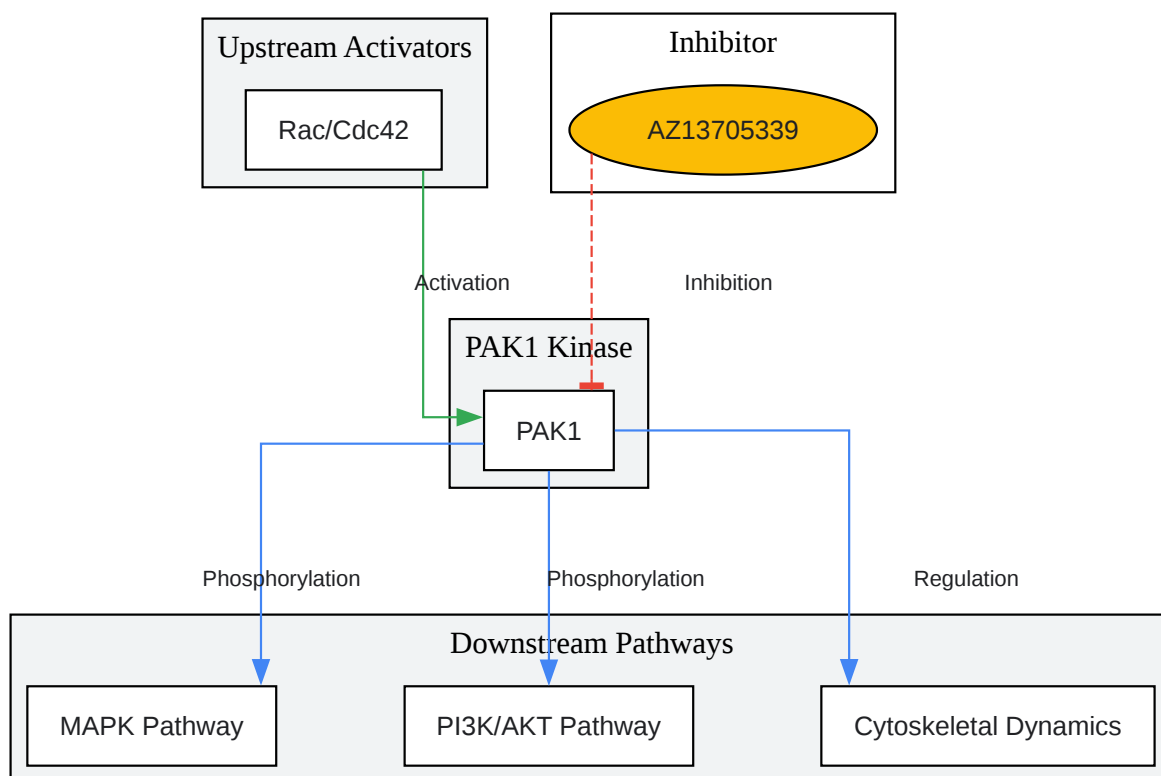
Element	Symbol	Percentage
Carbon	C	62.94%
Hydrogen	H	5.76%
Fluorine	F	3.02%
Nitrogen	N	15.57%
Oxygen	O	7.62%
Sulfur	S	5.09%

## Biological Activity and Mechanism of Action

**AZ13705339** is a highly potent inhibitor of PAK1 and PAK2, with IC<sub>50</sub> values of 0.33 nM and 6 nM, respectively. It demonstrates remarkable selectivity, with a greater than 7500-fold selectivity for PAK1 over PAK4 (IC<sub>50</sub> = 2.6 μM). The mechanism of action involves competitive binding to the ATP-binding pocket of PAK1, which inhibits its kinase activity.<sup>[1]</sup> This blockade of PAK1 signaling disrupts downstream pathways, such as the MAPK and PI3K/AKT cascades, which are crucial for cytoskeletal dynamics, cell motility, survival, and proliferation.<sup>[1]</sup>

## Signaling Pathway Inhibition

The inhibitory action of **AZ13705339** on the PAK1 signaling pathway can be visualized as follows:



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**Figure 1:** Mechanism of action of **AZ13705339** on the PAK1 signaling cascade.

## Experimental Protocols

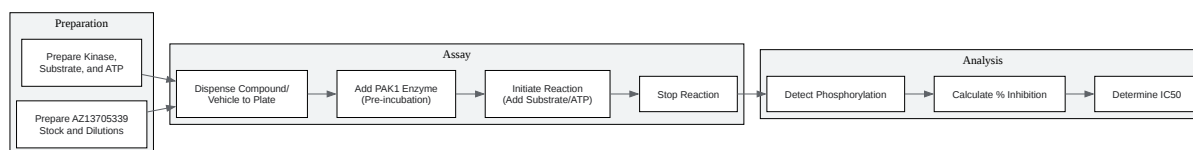
The following outlines a general experimental workflow for assessing the inhibitory activity of **AZ13705339**. This is a representative protocol based on standard kinase inhibitor profiling assays.

### Kinase Inhibition Assay (Example)

- Reagent Preparation:
  - Prepare a stock solution of **AZ13705339** in DMSO (e.g., 10 mM).

- Prepare a serial dilution of the compound in assay buffer.
- Prepare recombinant PAK1 enzyme, substrate peptide, and ATP in assay buffer.
- Assay Procedure:
  - Add the diluted **AZ13705339** or vehicle control (DMSO) to a 384-well plate.
  - Add the PAK1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
  - Initiate the kinase reaction by adding the substrate peptide and ATP mixture.
  - Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.
  - Stop the reaction by adding a suitable stop reagent (e.g., EDTA).
  - Detect the phosphorylated substrate using an appropriate method, such as fluorescence polarization, TR-FRET, or luminescence.
- Data Analysis:
  - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the compound concentration.
  - Determine the IC50 value by fitting the data to a four-parameter logistic equation.

## Experimental Workflow Visualization



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**Figure 2:** Generalized experimental workflow for determining the IC<sub>50</sub> of **AZ13705339**.

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## References

- 1. medkoo.com [medkoo.com]
- 2. axonmedchem.com [axonmedchem.com]
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